molecular formula C17H17N5O B11066087 1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone

1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone

Cat. No.: B11066087
M. Wt: 307.35 g/mol
InChI Key: FZBPPXGZWOKOGX-UHFFFAOYSA-N
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Description

1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone is a complex organic compound that belongs to the class of quinazoline derivatives.

Preparation Methods

The synthesis of 1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone involves several steps. One common method includes the reaction of 4,7-dimethylquinazoline with 4-methylpyrimidine-5-carbaldehyde in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve the use of microwave-assisted reactions or metal-catalyzed reactions to enhance the yield and reduce reaction times .

Chemical Reactions Analysis

1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .

Scientific Research Applications

1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

1-[2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone

InChI

InChI=1S/C17H17N5O/c1-9-5-6-13-10(2)20-17(21-15(13)7-9)22-16-18-8-14(12(4)23)11(3)19-16/h5-8H,1-4H3,(H,18,19,20,21,22)

InChI Key

FZBPPXGZWOKOGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC=C(C(=N3)C)C(=O)C

Origin of Product

United States

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